molecular formula C15H16N2S B188915 1,3-Di-p-tolylthiourea CAS No. 621-01-2

1,3-Di-p-tolylthiourea

Cat. No. B188915
CAS RN: 621-01-2
M. Wt: 256.4 g/mol
InChI Key: ULNVBRUIKLYGDF-UHFFFAOYSA-N
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Description

1,3-Di-p-tolylthiourea is an organosulfur compound with the molecular formula C15H16N2S . It is also known by other names such as 4,4’-Dimethylthiocarbanilide and 1,3-bis(4-methylphenyl)thiourea . It has been shown to have anticancer activity and has been used as a corrosion inhibitor and a reactive site for the synthesis of fatty acid esters and metal surface modifications .


Synthesis Analysis

Symmetric thiourea derivatives, such as 1,3-Di-p-tolylthiourea, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Molecular Structure Analysis

The molecular weight of 1,3-Di-p-tolylthiourea is 256.4 g/mol . The IUPAC name is 1,3-bis(4-methylphenyl)thiourea . The InChI string is InChI=1S/C15H16N2S/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) .


Physical And Chemical Properties Analysis

1,3-Di-p-tolylthiourea has a molecular weight of 256.4 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 2.9 .

Scientific Research Applications

Application 1: Corrosion Inhibition

  • Summary of Application : “1,3-Di-p-tolylthiourea” is used as a corrosion inhibitor for cold rolled steel in citric acid solution .
  • Methods of Application : The corrosion inhibitory performance of “1,3-Di-p-tolylthiourea” was investigated by experimental measurements and theoretical calculations . The adsorption of “1,3-Di-p-tolylthiourea” on cold rolled steel surface conformed to Langmuir adsorption isotherm .
  • Results or Outcomes : The results showed that “1,3-Di-p-tolylthiourea” exhibits the best inhibition property among the four thiourea derivatives studied, with a maximum inhibition efficiency of 97.36% . It effectively retards both cathodic and anodic reactions .

Application 2: Synthesis of Fatty Acid Esters and Metal Surface Modifications

  • Summary of Application : “1,3-Di-p-tolylthiourea” has been used as a reactive site for the synthesis of fatty acid esters and metal surface modifications .

Application 3: Inhibition of Secreted Aspartic Protease SAP2

  • Summary of Application : “1,3-Di-o-tolylthiourea” is an inhibitor of secreted aspartic protease SAP2 . SAP2 is a protein that plays a crucial role in the virulence of Candida albicans, a common fungal pathogen .
  • Results or Outcomes : It has been found effective in the treatment of drug-resistant Candida albicans infections .

Application 4: Pharmacological Evaluation

  • Summary of Application : Thiourea derivatives, including “1,3-Di-p-tolylthiourea”, have been evaluated for their pharmacological properties .
  • Methods of Application : The compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
  • Results or Outcomes : The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .

Application 5: Anticancer Activity

  • Summary of Application : “1,3-Di-o-tolylthiourea” has been shown to have anticancer activity .

Application 6: Organic Synthesis

  • Summary of Application : Thioureas and their derivatives, including “1,3-Di-p-tolylthiourea”, have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions .

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . If it comes in contact with skin, it should be washed off with soap and plenty of water . If it comes in contact with eyes, they should be flushed with water as a precaution . If swallowed, the mouth should be rinsed with water .

properties

IUPAC Name

1,3-bis(4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNVBRUIKLYGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211142
Record name Carbanilide, 4,4'-dimethylthio-
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Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-p-tolylthiourea

CAS RN

621-01-2
Record name N,N′-Bis(4-methylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-01-2
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Record name N,N'-Bis(p-tolyl)thiourea
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Record name 1,3-Di-p-tolylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=687
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Record name Carbanilide, 4,4'-dimethylthio-
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Record name 1,3-(di-p-tolyl)thiourea
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Record name N,N'-BIS(P-TOLYL)THIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
XJ Mu, JP Zou, QF Qian, W Zhang - Tetrahedron letters, 2006 - Elsevier
Reactions of asymmetrical 1,3-disubstituted thioureas with manganese(III) acetate produce regioselective N-acetylureas. A mechanism for this novel transformation is proposed. …
Number of citations: 19 www.sciencedirect.com
RK Kumar, S Manna, D Mahesh, D Sar… - Asian Journal of …, 2013 - Wiley Online Library
The development of effective methods for the construction of carbon-heteroatom bonds by CÀH functionalization has received intense attention in recent years.[1] Because this strategy …
Number of citations: 13 onlinelibrary.wiley.com
RA Cardona, EJ Kupchik - Journal of Organometallic Chemistry, 1972 - Elsevier
Some methods for preparing bis(triphenylstannyl)carbodiimide (I), N-(triphenylstannyl)-N′-tritylcarbodiimide (II), and (triphenylstannyl)cyanamide are described. (I) was found to react …
Number of citations: 19 www.sciencedirect.com
DQ Huong, M Van Bay, PC Nam - Journal of Molecular Liquids, 2021 - Elsevier
Antioxidant ability of thiourea derivatives was characterized based on the measurement of the color change of 2,2-diphenyl-1-picrylhydrazyl (DPPH radical dot ) and 2,2′-azinobis(3-…
Number of citations: 22 www.sciencedirect.com
MT El Sayed, AE Sarhan, E Ahmed… - …, 2020 - Wiley Online Library
In the present investigation, some novel nitro Mannich bases derived from Michael type addition of activated nitro olefin, β‐nitrostyrene with various amines either primary or secondary …
A Sharma, S Noki, SJ Zamisa, HA Hazzah… - …, 2018 - Wiley Online Library
Thiobarbituric acid (TBA) has been considered a privileged structure for developing antimicrobial agents. Diversity was obtained at positions N and at C5 through acylation, Schiff base …
S Naz, M Zahoor, MN Umar, S Alghamdi… - Open …, 2020 - degruyter.com
Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries. Symmetric thiourea …
Number of citations: 22 www.degruyter.com
CM Chau, TJ Chuan, KM Liu - RSC Advances, 2014 - pubs.rsc.org
A one-pot synthesis of symmetrical and unsymmetrical substituted thioureas and 2-imino-4-thiazolidinones from simple starting materials under microwave irradiation and solventless …
Number of citations: 29 pubs.rsc.org
CMT Nkambule - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
QH Đinh, DLC Tran - Hue University Journal of Science: Natural …, 2021 - jos.hueuni.edu.vn
2, 2-Diphenyl-1-picrylhydrazyl (DPPH•) and 2, 2'-azinobis (3-ethylbenzothiazoline-6-sulfonate)(ABTS•+) were used in this study. IC50 values of 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) …
Number of citations: 2 jos.hueuni.edu.vn

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